Magnesium myristate

Description

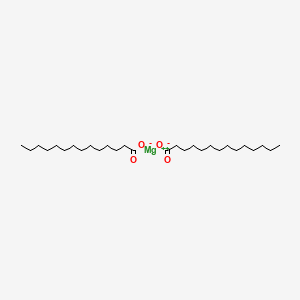

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H28O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2*2-13H2,1H3,(H,15,16);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRBHZWQMKSQGR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00890584 | |

| Record name | Magnesium myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4086-70-8 | |

| Record name | Magnesium myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004086708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecanoic acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1917F0578 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of Magnesium Myristate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium myristate, the magnesium salt of myristic acid, is a fine, white, water-insoluble powder with significant applications in the pharmaceutical, cosmetic, and polymer industries.[1][2] Its utility as a lubricant, binder, emulsifier, and anticaking agent necessitates a thorough understanding of its synthesis for process optimization and quality control.[1][2] This technical guide provides a detailed examination of the two primary chemical synthesis pathways for this compound: direct reaction (neutralization) and precipitation (double decomposition). The guide includes detailed experimental protocols, tabulated quantitative data derived from analogous processes, and visualizations of the synthesis workflows to support researchers and professionals in the field.

Introduction

This compound [Mg(C₁₄H₂₇O₂)₂], with a molecular weight of approximately 479.0 g/mol , is valued for its lubricating and textural properties.[3] In pharmaceutical formulations, it is employed as a lubricant in tablet and capsule manufacturing to improve powder flow and prevent adhesion to equipment.[2] The cosmetic industry utilizes this compound in powders, creams, and lotions for its ability to enhance texture, provide slip, and act as a binder.[1][4] The synthesis of this compound with controlled purity and physical properties is crucial for its performance in these applications.

This guide focuses on the two predominant synthesis methodologies:

-

Direct Reaction: The direct neutralization of myristic acid with a magnesium-containing base.

-

Precipitation: The reaction of a soluble myristate salt with a soluble magnesium salt in an aqueous medium.

Chemical Synthesis Pathways

Direct Reaction (Neutralization) Pathway

The direct reaction, or neutralization, pathway is a common method for synthesizing this compound. This process involves the reaction of myristic acid with a magnesium base, such as magnesium hydroxide (B78521), magnesium oxide, or magnesium carbonate.[1][2][5][6] The fundamental reaction is an acid-base neutralization, where the acidic carboxylic group of myristic acid reacts with the base to form the magnesium salt and water (and carbon dioxide in the case of magnesium carbonate).[2]

The stoichiometry of the reaction with magnesium hydroxide is a 2:1 molar ratio of myristic acid to the magnesium source.[2]

Reaction Scheme:

2 C₁₃H₂₇COOH + Mg(OH)₂ → Mg(C₁₃H₂₇COO)₂ + 2 H₂O

This method can be carried out as a fusion process at elevated temperatures or in the presence of a solvent.

Workflow for Direct Reaction Synthesis:

Caption: Workflow of the direct reaction synthesis of this compound.

Precipitation (Double Decomposition) Pathway

The precipitation, or double decomposition, method involves the reaction of a water-soluble myristate salt (typically an alkali metal myristate, such as sodium myristate) with a water-soluble magnesium salt (such as magnesium sulfate (B86663) or magnesium chloride).[2][7] This reaction results in the formation of insoluble this compound, which precipitates out of the aqueous solution.[2]

Reaction Scheme (using Sodium Myristate and Magnesium Sulfate):

2 C₁₃H₂₇COONa + MgSO₄ → Mg(C₁₃H₂₇COO)₂↓ + Na₂SO₄

This method is advantageous for producing a fine, easily washable powder.

Workflow for Precipitation Synthesis:

Caption: Workflow of the precipitation synthesis of this compound.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound via the direct reaction and precipitation pathways. The quantitative data provided are based on analogous syntheses of magnesium soaps and should be considered illustrative.

Protocol for Direct Reaction Synthesis

This protocol is adapted from the synthesis of magnesium soaps from coconut oil and magnesium hydroxide.[8][9][10]

Materials:

-

Myristic Acid (1 mol)

-

Magnesium Hydroxide (1.5 mol, 50% excess)

-

Deionized Water

-

Methanol

-

Stainless steel mini-autoclave

-

Heating mantle with stirring

-

Filtration apparatus

-

Drying oven

Procedure:

-

Charge the stainless steel mini-autoclave with 1 mole of myristic acid and 1.5 moles of magnesium hydroxide.

-

Add an excess of deionized water to the reactor.

-

Seal the reactor and begin vigorous stirring.

-

Heat the mixture to 185°C. The reaction is carried out for a duration of 3 to 6 hours.

-

After the reaction period, cool the reactor to room temperature.

-

Open the reactor and transfer the contents.

-

Wash the crude this compound product with distilled water and then with methanol to remove unreacted starting materials and byproducts.

-

Filter the washed product using a suitable filtration apparatus.

-

Dry the filtered this compound in a drying oven at 60°C overnight until a constant weight is achieved.

-

The final product is a fine, white powder.

Protocol for Precipitation Synthesis

This protocol is adapted from the synthesis of metal soaps from sunflower oil.[7]

Materials:

-

Myristic Acid

-

Potassium Hydroxide (KOH)

-

Magnesium Chloride (MgCl₂)

-

Saturated Sodium Chloride (NaCl) solution

-

Deionized Water

-

Reflux apparatus

-

Stirring hotplate

-

Filtration apparatus

-

Drying oven

Procedure:

Part A: Synthesis of Potassium Myristate (K-Soap)

-

In a reflux apparatus, combine 40 g of myristic acid with 120 mL of a 15% potassium hydroxide solution.

-

Heat the mixture to 80°C and reflux for 4 hours with continuous stirring.

-

After saponification is complete, cool the mixture to room temperature.

-

Purify the resulting potassium myristate by adding 50 mL of a saturated sodium chloride solution to precipitate the soap.

-

Filter the precipitate and wash it three times with 20 mL portions of distilled water.

-

Dry the purified potassium myristate in an oven at 70°C to obtain a white powder.

Part B: Precipitation of this compound

-

Prepare a solution of potassium myristate by dissolving 10 g of the dried powder in 100 mL of distilled water at 60°C.

-

Prepare a 5% aqueous solution of magnesium chloride.

-

While stirring the potassium myristate solution, add the 5% magnesium chloride solution dropwise. A white precipitate of this compound will form immediately.

-

Continue stirring for a short period to ensure complete reaction.

-

Filter the white precipitate and wash it thoroughly with distilled water to remove any remaining soluble salts.

-

Dry the final this compound product in an oven at 40°C for 48 hours.

Quantitative Data

The following tables summarize key quantitative parameters for the synthesis of this compound. The data for yield and purity are based on typical results for analogous magnesium soap syntheses and should be considered as representative examples.

Table 1: Reactant and Condition Parameters for this compound Synthesis

| Parameter | Direct Reaction Method | Precipitation Method |

| Myristic Acid Source | Myristic Acid | Potassium Myristate |

| Magnesium Source | Magnesium Hydroxide | Magnesium Chloride |

| Stoichiometry | 2:1 (Myristic Acid : Mg(OH)₂) | 2:1 (K-Myristate : MgCl₂) |

| Reaction Temperature | 185°C | 60°C |

| Reaction Time | 3 - 6 hours | ~1 hour |

| Solvent | Water (in excess) | Water |

Table 2: Product Characterization and Yield

| Parameter | Direct Reaction Method (Exemplary) | Precipitation Method (Exemplary) |

| Appearance | Fine, white powder | Fine, white powder |

| Yield | >80%[10] | High (typically >90%) |

| Purity | Dependent on washing efficiency | High, due to insolubility of product |

| Melting Point | 130-150°C[2][4] | 130-150°C[4][] |

| Solubility | Insoluble in water; soluble in hot ethanol (B145695) and oils[2] | Insoluble in water |

Product Characterization

The synthesized this compound should be characterized to confirm its identity and purity. Common analytical techniques include:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the carboxylate salt. The spectrum should show the absence of the broad -OH stretch of the carboxylic acid and the appearance of characteristic asymmetric and symmetric COO⁻ stretching vibrations.

-

Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition profile of the compound.

-

Differential Scanning Calorimetry (DSC): To determine the melting point and other thermal transitions.

-

Elemental Analysis: To confirm the stoichiometric composition of magnesium, carbon, and hydrogen.

Conclusion

The synthesis of this compound can be effectively achieved through both direct reaction and precipitation pathways. The choice of method depends on the desired particle size, purity requirements, and process scalability. The direct reaction method is suitable for a fusion process, while the precipitation method typically yields a finer powder that is easily purified. This guide provides a comprehensive overview of these synthesis routes, including detailed protocols and expected outcomes, to aid researchers and professionals in the production and application of this versatile material. Further optimization of the presented protocols may be necessary to achieve specific product specifications.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound (CAS 4086-70-8) - Research Grade [benchchem.com]

- 3. This compound | C28H54MgO4 | CID 61326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. humblebeeandme.com [humblebeeandme.com]

- 5. specialchem.com [specialchem.com]

- 6. deascal.com [deascal.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. matec-conferences.org [matec-conferences.org]

- 9. researchgate.net [researchgate.net]

- 10. The Synthesis of Magnesium Soaps as Feed for Biohydrocarbon Production | MATEC Web of Conferences [matec-conferences.org]

Synthesis of Magnesium Myristate from Myristic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of magnesium myristate from myristic acid, detailing the fundamental chemical principles, experimental protocols, and characterization techniques. This document is intended to serve as a valuable resource for researchers and professionals in the fields of materials science, pharmaceuticals, and drug development.

Introduction

This compound, the magnesium salt of myristic acid, is a fine, white to off-white powder with the chemical formula C₂₈H₅₄MgO₄.[1] It is classified as a metallic soap and finds extensive application in the pharmaceutical, cosmetic, and polymer industries.[1][2] In pharmaceutical formulations, it is primarily used as a lubricant and binder in tablet manufacturing, improving powder flowability and compressibility.[1][2] Its inherent lubricating properties also make it a valuable excipient in various drug delivery systems. This guide will explore the primary synthesis routes from myristic acid, offering detailed methodologies for laboratory-scale preparation.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the reactant and the final product is crucial for successful synthesis and application.

| Property | Myristic Acid | This compound | References |

| Chemical Formula | C₁₄H₂₈O₂ | C₂₈H₅₄MgO₄ | [3][4][5] |

| Molar Mass | 228.37 g/mol | 479.03 g/mol | [4][5] |

| Appearance | White crystalline solid or powder | Fine, white to off-white powder | [1][3] |

| Melting Point | 52-54 °C | 130-150 °C | [3][6][7] |

| Solubility in Water | Insoluble (<0.1 g/100 mL at 18°C) | Insoluble | [2][8] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform | Soluble in warm alcohol and oils | [3][7] |

Synthesis of this compound

The synthesis of this compound from myristic acid can be primarily achieved through two effective methods: the Direct Reaction Method and the Precipitation Method .[1]

Direct Reaction Method (Fusion Process)

This method involves the direct reaction of myristic acid with a magnesium source, such as magnesium oxide or magnesium hydroxide, at an elevated temperature. The reaction is a straightforward acid-base neutralization.[1]

Reaction Scheme:

2 C₁₃H₂₇COOH + MgO → (C₁₃H₂₇COO)₂Mg + H₂O

Experimental Protocol:

-

Reactant Preparation: Accurately weigh stoichiometric amounts of myristic acid and magnesium oxide (2:1 molar ratio). A slight excess of myristic acid can be used to ensure complete reaction of the magnesium oxide.

-

Reaction Setup: Place the myristic acid in a reaction vessel equipped with a mechanical stirrer and a heating mantle.

-

Heating and Mixing: Heat the myristic acid until it melts (above 60°C). Once molten, begin stirring and gradually add the magnesium oxide powder to the molten acid.

-

Reaction: Increase the temperature to 130-150°C and maintain vigorous stirring. The reaction is typically carried out for 2-4 hours. The removal of water byproduct drives the reaction to completion.

-

Cooling and Pulverization: After the reaction is complete, cool the molten product to room temperature. The resulting solid mass is then pulverized to obtain a fine powder.

-

Purification (Optional): The product can be further purified by washing with hot distilled water to remove any unreacted starting materials, followed by drying in an oven at 80-100°C.

References

- 1. This compound (CAS 4086-70-8) - Research Grade [benchchem.com]

- 2. This compound: Your Trusted suppliers for Quality [kosnature.com]

- 3. Myristic acid | 544-63-8 [chemicalbook.com]

- 4. chemiis.com [chemiis.com]

- 5. This compound | C28H54MgO4 | CID 61326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. specialchem.com [specialchem.com]

- 7. humblebeeandme.com [humblebeeandme.com]

- 8. Cas 544-63-8,Myristic acid | lookchem [lookchem.com]

A Technical Guide to the Physicochemical Properties of Magnesium Myristate Powder for Pharmaceutical Development

Executive Summary: Magnesium myristate, the magnesium salt of myristic acid, is a fine, white powder increasingly recognized for its versatile applications in the pharmaceutical industry. Beyond its established use in cosmetics, it serves as a critical excipient in solid dosage form manufacturing, demonstrating unique dual functionality as both a lubricant and a binder. This technical guide provides an in-depth analysis of the physicochemical properties of this compound powder, offering detailed experimental protocols and a summary of its applications to support researchers, scientists, and drug development professionals in harnessing its full potential.

Chemical and Physical Properties

This compound is a metallic soap characterized by its lubricity, water repellency, and excellent binding capabilities.[1] Its physical form is a fine, white to off-white, free-flowing powder with a texture described as surprisingly creamy and a faint waxy odor.[1][2] These attributes contribute significantly to its functionality in various formulations.

Chemical Identification

The fundamental identification parameters for this compound are summarized below. There is some variability in the reported molecular weight, which is often dependent on the specific chemical formula representation. The most chemically accurate formula is C₂₈H₅₄MgO₄, representing two myristate anions for each magnesium ion.[1][3][4]

| Property | Value | Citations |

| CAS Number | 4086-70-8 | [1][3][5] |

| Molecular Formula | C₂₈H₅₄MgO₄ | [1][3][4][5] |

| Molecular Weight | 479.0 g/mol | [4] |

| IUPAC Name | Magnesium bis(tetradecanoate) | [4] |

| Synonyms | Magnesium tetradecanoate, Myristic acid magnesium salt | [4][5] |

Physicochemical Data

The key physicochemical properties of this compound powder are crucial for predicting its behavior in formulations. Its hydrophobic nature and high melting point range are particularly noteworthy for drug development.

| Property | Value | Citations |

| Appearance | White to off-white fine powder | [1][3][6] |

| Odor | Faint, waxy, or odorless | [2][5][6] |

| Melting Point | 130-150°C | [1][2][3][5][7] |

| Boiling Point | 319.6°C at 760 mmHg (estimated) | [][9] |

| Solubility | Insoluble in water; Soluble in oils and hot/warm alcohol; Lightly soluble in ether. | [1][5][][10] |

| pH | 7-10 | [] |

| LogP (o/w) | 6.091 (estimated) | [5][11] |

Structural and Morphological Properties

Crystal Structure

X-ray diffraction (XRD) studies indicate that this compound possesses good crystallinity.[12] The structure is characterized by the zig-zag chains of the myristate fatty acid radicals extending on both sides of a central basal plane of magnesium ions.[12] This ordered, lamellar structure is fundamental to its lubricating properties.

| Parameter | Value | Citations |

| Long Spacing (XRD) | 35.66 Å | [12] |

Particle Morphology and Size

This compound exists as a fine, granular powder.[3][5] While specific particle size distributions can vary between grades, its fine nature is critical to its function as a lubricant and anti-caking agent, providing a large surface area for coating other particles in a blend.[1] The particle size distribution of metallic soaps like this compound is commonly determined using light scattering particle size analyzers.[13][14]

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of this compound to ensure reproducibility and quality control.

Synthesis of this compound

This compound is typically produced via one of two primary chemical pathways: acid-base neutralization or precipitation.[1]

-

Method 1: Neutralization Reaction: This common method involves the direct reaction of myristic acid (derived from sources like coconut or palm kernel oil) with a magnesium base, such as magnesium hydroxide (B78521) or magnesium carbonate, in a controlled environment.[1][3][15] The reaction is an acid-base neutralization that forms the this compound salt and water.[1]

-

Method 2: Precipitation Reaction: This pathway involves reacting an aqueous solution of an alkali metal myristate (e.g., sodium myristate) with a soluble magnesium salt like magnesium sulfate.[1] Due to its very low solubility in water, this compound precipitates out of the solution as a solid, which can then be collected.[1]

Purification: Following synthesis, the crude product is purified. A common technique involves washing the powder with water to remove any water-soluble impurities.[1] Recrystallization from a hot solvent, such as ethanol, can also be employed for further purification.[1]

Physicochemical Characterization

A suite of analytical techniques is used to confirm the identity, purity, and physical properties of the synthesized powder.

-

Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the functional groups and confirm the formation of the salt. A sample of the powder is analyzed to obtain an infrared spectrum. The key indicators of successful synthesis are the disappearance of the -OH stretching band (around 2640 cm⁻¹) and -OH deformation band (940 cm⁻¹) characteristic of myristic acid, and the appearance of bands assigned to the wagging and twisting vibrations of methylene (B1212753) groups (1294-1114 cm⁻¹).[12]

-

X-Ray Diffraction (XRD): XRD is employed to assess the crystallinity and determine the long spacing of the crystal lattice. The powder sample is exposed to X-rays over a range of diffraction angles, and the resulting pattern reveals sharp, intense peaks for crystalline materials.[12] The appearance of diffractions up to the 14th order suggests good crystallinity.[12]

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) is used to study the thermal stability and decomposition of the material. A sample is heated at a constant rate (e.g., 20 °C/min) under a nitrogen atmosphere, and the mass loss is recorded as a function of temperature.[12] Differential Scanning Calorimetry (DSC) can be used to determine the melting point and identify other phase transitions, which is particularly relevant given the complex phase behavior of analogous compounds like magnesium stearate (B1226849).[1]

-

Particle Size Analysis: Laser diffraction is a standard method for determining the particle size distribution of the powder. The dry powder is dispersed using a controlled pressure (e.g., 0.5 bar) and passed through a laser beam. The resulting light scattering pattern is used to calculate the particle size distribution.[14]

Applications in Drug Formulation and Development

This compound is a multifunctional excipient that can significantly enhance the manufacturing and performance of solid dosage forms.[16]

Dual Functionality: Lubricant and Binder

Recent research has highlighted the ability of this compound to function as both a lubricant and a binder in tablet formulations, potentially replacing conventional excipients like magnesium stearate (lubricant) and PVP K30 (binder).[17][18]

-

As a Lubricant: During tablet compression, this compound coats the powder blend and the surfaces of punches and dies.[16] This reduces the friction between the tablet and the machinery, preventing sticking and ensuring smooth ejection, which is vital for high-speed manufacturing.[1][5][16]

-

As a Binder: It also possesses cohesive properties that help bind the powdered ingredients together, contributing to the overall hardness and mechanical integrity of the finished tablet.[5][17][18]

A study using a Design of Experiments (DoE) approach with the wet granulation technique found that optimized formulations containing this compound exhibited increased tablet hardness and comparable in vitro drug release profiles to formulations using conventional excipients.[17][18] This dual functionality can simplify formulations and improve manufacturing efficiency.[17]

Enhancing Drug Delivery

Beyond manufacturing, this compound can also play a role in drug delivery. Its properties can be leveraged to improve the stability and solubility of certain active pharmaceutical ingredients (APIs), potentially enhancing their absorption and bioavailability.[5] There is also potential for its use in creating specialized drug delivery systems, such as drug-eluting microspheres and transdermal patches.[5]

Conclusion

This compound is a highly functional and versatile pharmaceutical excipient with well-defined physicochemical properties. Its characteristic lubricity, cohesiveness, and hydrophobicity make it an excellent candidate for solid dosage formulations. The demonstrated dual role as both a lubricant and a binder presents a significant opportunity for formulation scientists to streamline tablet manufacturing, improve product quality, and enhance efficiency. This guide provides the foundational technical data and methodological insights necessary for drug development professionals to effectively evaluate and implement this compound in their research and manufacturing processes.

References

- 1. This compound (CAS 4086-70-8) - Research Grade [benchchem.com]

- 2. humblebeeandme.com [humblebeeandme.com]

- 3. specialchem.com [specialchem.com]

- 4. This compound | C28H54MgO4 | CID 61326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. This compound CAS 4086-70-8 | Cosmetic Grade Powder Supplier China-Deshang Chemical [deshangchemical.com]

- 7. This compound [alexmo-cosmetics.de]

- 9. This compound, 4086-70-8 [thegoodscentscompany.com]

- 10. This compound: Your Trusted suppliers for Quality [kosnature.com]

- 11. This compound | 4086-70-8 [amp.chemicalbook.com]

- 12. asianpubs.org [asianpubs.org]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. pharmaexcipients.com [pharmaexcipients.com]

- 15. deascal.com [deascal.com]

- 16. nbinno.com [nbinno.com]

- 17. Exploring this compound for its dual functionality as a binder and lubricant in the formulation of tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

Magnesium Myristate: A Technical Guide to its Physicochemical Properties and Structural Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium myristate, the magnesium salt of myristic acid, is a fine, white powder with significant applications in the pharmaceutical, cosmetic, and industrial sectors.[1][2][3][4][5] Its utility as a lubricant, binder, emulsifier, and anti-caking agent is intrinsically linked to its physicochemical properties, including its crystal structure and potential for polymorphism.[4][5][6] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's structure and thermal behavior. Due to the limited availability of detailed crystallographic data for this compound, this guide draws analogies from the well-studied magnesium stearate (B1226849) to infer potential polymorphic behavior and highlight areas for future research.

Introduction

This compound is a metallic soap with the chemical formula C₂₈H₅₄MgO₄.[2][3] It is formed from the reaction of myristic acid, a saturated fatty acid, with a magnesium salt.[2][3] Its functional properties, such as lubricity and water repellency, are attributed to the long hydrocarbon chains of the myristate component.[2] In pharmaceutical formulations, it is valued for its ability to improve the flowability and compressibility of powders during tablet manufacturing.[2][5] Understanding the solid-state properties of this compound is crucial for optimizing its performance in these applications and ensuring batch-to-batch consistency.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary pathways:

-

Acid-Base Neutralization: This method involves the direct reaction of myristic acid with a magnesium base, such as magnesium hydroxide (B78521) or magnesium oxide, in a controlled environment.[2][3] The carboxylic acid group of myristic acid reacts with the base to form the this compound salt and water.[2]

-

Precipitation Reaction: This pathway utilizes the low aqueous solubility of this compound. It typically involves reacting an aqueous solution of an alkali metal myristate (e.g., sodium myristate) with a soluble magnesium salt (e.g., magnesium sulfate).[2] The resulting this compound precipitates out of the solution.[2]

A general workflow for the synthesis and subsequent characterization of this compound is depicted below.

Physicochemical and Structural Properties

This compound is a white to off-white, fine, free-flowing powder.[2][3] Its key physicochemical properties are summarized in the table below.

| Property | Value/Description | Reference(s) |

| Chemical Formula | C₂₈H₅₄MgO₄ | [2][3] |

| Molecular Weight | 479.0 g/mol | [7] |

| CAS Number | 4086-70-8 | [3] |

| Appearance | White to off-white, fine powder | [2][3] |

| Melting Point | 130–150°C | [2] |

Crystal Structure and X-Ray Diffraction (XRD) Data

Detailed crystallographic data for this compound, including unit cell parameters and space group, are not widely available in published literature. However, X-ray diffraction studies have provided some insights into its structure. XRD analysis indicates that this compound possesses good crystallinity, characterized by sharp diffraction peaks.[2] The structure is understood to consist of magnesium ions arranged in parallel basal planes, with the hydrocarbon chains of the myristate molecules extending outwards from these planes.[2]

A key parameter obtained from XRD is the "long spacing," which represents the distance between these basal planes.

| Compound | Long Spacing (Å) |

| This compound | 35.66 |

Note: This value is an average and may vary depending on the polymorphic form.

Polymorphism and Analogy to Magnesium Stearate

Polymorphism, the ability of a substance to exist in more than one crystalline form, is a critical consideration in drug development as different polymorphs can exhibit varying physical properties, including solubility, stability, and bioavailability. While specific polymorphs of this compound have not been extensively characterized, the behavior of the closely related magnesium stearate suggests that this compound may also exhibit complex polymorphic transformations.[2]

Magnesium stearate is known to exist in several hydrated forms (monohydrate, dihydrate, and trihydrate) as well as an anhydrous form.[4][8] These different forms can have significant impacts on the functionality of magnesium stearate as a pharmaceutical excipient.[8] Given the structural similarity between myristic acid and stearic acid, it is plausible that this compound can also form various hydrates and potentially anhydrous polymorphs.

Thermal Behavior

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the phase transitions and thermal stability of materials like this compound.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC can be used to determine its melting point and identify other potential phase transitions, such as those between different polymorphic forms. The typical melting range for this compound is reported to be between 130°C and 150°C.[2]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is particularly useful for detecting the loss of water from hydrated forms of the material and for determining its decomposition temperature. For magnesium stearate, TGA has been used to quantify the amount of bound and surface water.[9]

A study exploring the dual functionality of this compound as a binder and lubricant utilized DSC and TGA, among other techniques, to characterize the material.[5]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not standardized in the literature. However, based on general principles and methods described for metallic soaps, the following outlines can be proposed.

Synthesis Protocol (Precipitation Method - General Outline)

-

Preparation of Sodium Myristate Solution: Dissolve a known quantity of myristic acid in an aqueous solution of sodium hydroxide with gentle heating and stirring to form sodium myristate.

-

Preparation of Magnesium Sulfate (B86663) Solution: Prepare an aqueous solution of magnesium sulfate.

-

Precipitation: Slowly add the magnesium sulfate solution to the sodium myristate solution under vigorous stirring. A white precipitate of this compound will form.

-

Washing: Filter the precipitate and wash it thoroughly with distilled water to remove any unreacted reagents and byproducts.

-

Drying: Dry the purified this compound in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.

Characterization Protocols

-

X-Ray Diffraction (XRD):

-

Sample Preparation: Gently pack the dried this compound powder into a sample holder.

-

Data Acquisition: Collect the powder XRD pattern using a diffractometer with Cu Kα radiation over a 2θ range of, for example, 2° to 40°.

-

Analysis: Identify the characteristic diffraction peaks and calculate the long spacing from the position of the (00l) reflections.

-

-

Differential Scanning Calorimetry (DSC):

-

Sample Preparation: Accurately weigh a small amount of the this compound powder (typically 3-5 mg) into an aluminum DSC pan and seal it.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere from ambient temperature to a temperature above its melting point (e.g., 200°C).

-

Analysis: Determine the onset temperature and peak temperature of any endothermic or exothermic events.

-

-

Thermogravimetric Analysis (TGA):

-

Sample Preparation: Place a known amount of the this compound powder (typically 5-10 mg) into a TGA crucible.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere over a desired temperature range (e.g., ambient to 500°C).

-

Analysis: Analyze the resulting weight loss curve to identify dehydration and decomposition steps.

-

The relationship between these characterization techniques in a typical analytical workflow is illustrated below.

Conclusion and Future Directions

This compound is a functionally important excipient in the pharmaceutical and cosmetic industries. While its basic physicochemical properties are known, a detailed understanding of its solid-state chemistry, particularly its crystal structure and polymorphism, is lacking. The available data suggests a crystalline material with a layered structure, but further research is needed to fully elucidate the atomic arrangement and identify potential polymorphs. The well-documented polymorphic behavior of magnesium stearate serves as a valuable model for guiding future investigations into this compound. Advanced characterization techniques, such as synchrotron X-ray diffraction, could be instrumental in obtaining single-crystal data and providing a definitive crystal structure solution. A more complete understanding of the structural properties of this compound will enable a more rational design of formulations and better control over product performance.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound (CAS 4086-70-8) - Research Grade [benchchem.com]

- 3. specialchem.com [specialchem.com]

- 4. Magnesium stearate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 4086-70-8 [chemicalbook.com]

- 7. This compound | C28H54MgO4 | CID 61326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The structure of magnesium stearate trihydrate determined from a micrometre-sized single crystal using a microfocused synchrotron X-ray beam - PMC [pmc.ncbi.nlm.nih.gov]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

thermal analysis and decomposition profile of magnesium myristate

An In-depth Technical Guide to the Thermal Analysis and Decomposition Profile of Magnesium Myristate

Introduction

This compound (C₂₈H₅₄MgO₄) is a metallic soap, the magnesium salt of myristic acid, a saturated fatty acid found in sources like coconut and palm kernel oils.[1][2][3] It presents as a fine, white, and free-flowing powder, valued in the pharmaceutical, cosmetic, and manufacturing industries for its properties as a lubricant, binder, emulsifier, and anti-caking agent.[1][2][3][4][5] For researchers, scientists, and drug development professionals, understanding its thermal behavior is critical for ensuring stability, compatibility, and performance in final formulations, particularly during manufacturing processes that involve heat, such as wet granulation and tablet pressing.[4][6]

This guide provides a comprehensive overview of the , leveraging techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific data for this compound is limited, the well-documented thermal behavior of analogous long-chain fatty acid salts, such as magnesium stearate, serves as a predictive model for its phase transitions and decomposition kinetics.[1][7][8][9][10]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, providing essential context for its thermal analysis.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₅₄MgO₄ | [1][2][3][5] |

| Molecular Weight | 479.03 g/mol | [1][5][11] |

| Appearance | White to off-white, fine, free-flowing powder | [1][2][3] |

| CAS Number | 4086-70-8 | [1][5] |

| Melting Point | 130–150°C | [1][3] |

| Solubility | Insoluble in water; soluble or dispersible in oils | [1][3] |

Thermal Analysis Methodologies

Thermal analysis techniques are crucial for characterizing the physicochemical properties of materials like this compound.[1] They provide insights into melting, phase transitions, dehydration, and decomposition.[1]

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine thermal stability and quantify mass loss associated with processes like dehydration and decomposition.[1]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal events such as melting, crystallization, and other phase transitions, which appear as endothermic or exothermic peaks on a thermogram.[1][8]

-

Differential Thermal Analysis (DTA): Similar to DSC, DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. It also identifies physical and chemical changes accompanied by a change in enthalpy.

Experimental Protocols

The following outlines a typical experimental protocol for conducting thermal analysis on this compound, based on standard procedures for similar metallic soaps.[8][12]

Objective: To determine the thermal stability, phase transitions (e.g., melting), and decomposition profile of a this compound sample.

1. Instrumentation:

-

A calibrated Thermogravimetric Analyzer (TGA), such as a NETZSCH TG 209 F1 Libra®.[8][13]

-

A calibrated Differential Scanning Calorimeter (DSC), such as a NETZSCH DSC 214 Polyma.[8]

2. Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound powder into a standard aluminum or ceramic crucible.

-

For DSC measurements, use a sealed crucible with a pierced lid to allow for the escape of evolved gases (e.g., water vapor) while maintaining a controlled atmosphere around the sample.[8]

3. TGA Experimental Conditions:

-

Atmosphere: Dynamic nitrogen (N₂) at a flow rate of 20-50 mL/min to provide an inert environment.

-

Heating Rate: A linear heating rate of 10 K/min is standard for such analyses.[13]

-

Temperature Range: Heat the sample from ambient temperature (e.g., 30°C) to approximately 600°C to ensure complete decomposition is observed.

4. DSC Experimental Conditions:

-

Atmosphere: Dynamic nitrogen (N₂) at a flow rate of 20-50 mL/min.

-

Heating Program: Heat the sample from ambient temperature to a temperature beyond its melting point, for instance, up to 200°C, at a heating rate of 10 K/min.

-

Heating/Cooling Cycles: An initial heating scan can be followed by a controlled cooling and a second heating scan to observe reversible transitions and erase the sample's prior thermal history.[8]

5. Data Analysis:

-

Analyze the TGA curve to identify the onset temperatures and percentage mass loss for each distinct step. The first derivative of the TGA curve (DTG) can be used to precisely identify the temperatures of maximum mass loss rate.[8]

-

Analyze the DSC thermogram to identify the onset and peak temperatures of endothermic (melting, dehydration) and exothermic (crystallization, some decompositions) events.

Below is a graphical representation of the typical workflow for these experiments.

Thermal Decomposition Profile

The thermal decomposition of this compound, like other metallic soaps, occurs in distinct stages. The initial mass loss is typically due to the release of water, followed by melting and subsequent decomposition of the hydrocarbon chains at higher temperatures.[1]

Stage 1: Dehydration (Water Release) Commercial this compound often contains both loosely bound surface water and bound hydrate (B1144303) water.[1][7]

-

Surface Water: An initial mass loss, typically occurring up to 100°C, corresponds to the evaporation of adsorbed surface moisture.[8]

-

Hydrate Water: A subsequent mass loss step, often between 100°C and 130°C, is attributed to the release of water of hydration from the crystal structure.[1][8]

Stage 2: Melting (Phase Transition) Following dehydration, this compound undergoes melting.

-

DSC thermograms show a distinct endothermic peak corresponding to this phase transition.[1]

-

The reported melting point range for this compound is between 130°C and 150°C.[1][3] This event is not associated with a mass loss on the TGA curve.

Stage 3: Decomposition At significantly higher temperatures, the anhydrous salt begins to decompose.

-

This stage is characterized by a major mass loss in the TGA curve, typically starting above 300°C. For the analogous magnesium stearate, this primary decomposition occurs between 370-395°C.[14]

-

The decomposition involves the breakdown of the long myristate hydrocarbon chains. The oxidation of these chains can proceed via free-radical mechanisms, leading to the formation of various smaller volatile molecules such as aldehydes, ketones, and shorter-chain carboxylic acids.[1]

-

The final residue is typically magnesium oxide (MgO), though magnesium carbonate (MgCO₃) may also be present depending on the atmosphere.

A summary of these thermal events is presented in the table below.

| Temperature Range (Approx.) | Thermal Event | Technique | Expected Observation |

| 30 – 100°C | Release of Surface Water | TGA / DSC | Minor mass loss; broad endothermic effect |

| 100 – 130°C | Release of Hydrate Water | TGA / DSC | Distinct mass loss step; endothermic peak |

| 130 – 150°C | Melting | DSC | Sharp endothermic peak with no mass loss |

| > 350°C | Decomposition of Myristate | TGA / DSC | Major, rapid mass loss; complex endothermic/exothermic effects |

The logical progression of these events is visualized in the following diagram.

Conclusion

The thermal profile of this compound is characterized by a multi-stage process involving dehydration, melting, and ultimately, decomposition at elevated temperatures. The initial loss of surface and hydrate water below 130°C is a critical consideration for processes sensitive to moisture. The substance melts in the range of 130-150°C before undergoing complete decomposition at temperatures exceeding 350°C, yielding volatile organic compounds and a solid magnesium-based residue. A thorough understanding of these thermal events, elucidated through TGA and DSC, is indispensable for controlling manufacturing processes and ensuring the quality and stability of pharmaceutical and cosmetic formulations containing this versatile excipient.

References

- 1. This compound (CAS 4086-70-8) - Research Grade [benchchem.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. specialchem.com [specialchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. cn.haihangindustry.com [cn.haihangindustry.com]

- 6. researchgate.net [researchgate.net]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. Characterization of Synthesized and Commercial Forms of Magnesium Stearate Using Differential Scanning Calorimetry, Thermogravimetric Analysis, Powder X-Ray Diffraction, and Solid-State NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C28H54MgO4 | CID 61326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. photos.labwrench.com [photos.labwrench.com]

- 14. researchgate.net [researchgate.net]

molecular formula and accurate mass of magnesium myristate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the fundamental physicochemical properties of magnesium myristate. It is intended to serve as a foundational resource for professionals in research and development, particularly within the pharmaceutical and cosmetic industries. This document presents key data in a structured format and outlines a representative experimental protocol for its characterization.

Core Physicochemical Data

This compound is the magnesium salt of myristic acid, a saturated fatty acid. It is formed by the reaction of two myristate anions with a single magnesium cation. This structure dictates its chemical and physical properties, which are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₈H₅₄MgO₄ | [1][2][3][4] |

| Accurate Mass (Exact Mass) | 478.3872519 Da | [1][5][6] |

| Molecular Weight (Molar Mass) | ~479.0 g/mol | [1][4][5][6] |

| IUPAC Name | magnesium bis(tetradecanoate) | [1] |

| Synonyms | Magnesium tetradecanoate, Myristic acid, magnesium salt | [1][2] |

| CAS Number | 4086-70-8 | [1][2][4] |

| Appearance | White to off-white fine powder | [2][3][4] |

Experimental Protocols

Determination of Accurate Mass by Mass Spectrometry

A powerful analytical technique to confirm the identity and purity of this compound is mass spectrometry.[4] This method allows for the precise determination of the compound's molecular mass.

Objective: To verify the exact molecular mass of a this compound sample.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable organic solvent, such as a mixture of chloroform (B151607) and methanol. The choice of solvent should ensure complete dissolution of the sample.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, is used. These instruments are capable of providing high mass accuracy.

-

Ionization: Electrospray ionization (ESI) is a common and suitable technique for this type of compound. The sample solution is introduced into the ESI source, where it is nebulized and ionized.

-

Mass Analysis: The ions are then transferred into the mass analyzer, where their mass-to-charge ratio (m/z) is measured. For this compound, the primary ion of interest would be the intact molecule or a related adduct.

-

Data Acquisition and Analysis: The mass spectrum is acquired over a relevant m/z range. The data is then processed to identify the peak corresponding to this compound and determine its exact mass. This experimental mass is then compared to the theoretical exact mass calculated from the molecular formula (478.3872519 Da).

Logical Relationships

The formation of this compound from its constituent components can be represented as a straightforward chemical reaction. This relationship is visualized in the following diagram.

Caption: Formation of this compound from its reactants.

References

- 1. This compound | C28H54MgO4 | CID 61326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. specialchem.com [specialchem.com]

- 4. This compound (CAS 4086-70-8) - Research Grade [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. americanelements.com [americanelements.com]

A Technical Guide to the Historical Research and Development of Metallic Soaps

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical evolution of metallic soaps, from their early synthesis to their diverse applications in modern industry. It provides a comprehensive overview of the key scientific milestones, the development of manufacturing processes, and the evolving understanding of their chemical properties and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the foundational chemistry and historical context of these versatile compounds.

A Historical Overview of Metallic Soaps

Metallic soaps are metal salts of fatty acids, with the general formula (RCOO)nM, where R is a long-chain alkyl group, M is a metal cation, and n is the valence of the metal. While the term "soap" commonly refers to the water-soluble sodium and potassium salts of fatty acids used for cleaning, metallic soaps are typically insoluble in water but soluble in various organic solvents.[1][2] Their unique properties, including lubricating, stabilizing, and water-repelling characteristics, have led to their widespread use in a multitude of industrial applications.[3]

The history of metallic soaps can be traced back to ancient times, with one of the earliest reported uses being as waterproof lubricants for the wheels of Egyptian chariots around 1400 BCE, created by combining lime (calcium oxide) with animal fats.[4] However, the systematic study and commercial production of metallic soaps began to take shape in the 19th and early 20th centuries, driven by the burgeoning chemical industry and the demand for specialized materials in various manufacturing processes. A significant milestone in the commercialization of these compounds was the first isolation of calcium stearate (B1226849) for industrial use in 1924.[5][6]

Evolution of Synthesis Methodologies

The production of metallic soaps has evolved through several key manufacturing processes, each with its own advantages and historical significance. The three primary methods that have been historically employed are the double decomposition (or precipitation) process, the fusion (or direct reaction) process, and various modified or hybrid approaches.

Double Decomposition (Precipitation) Process

The double decomposition process is the oldest and was for a long time the most common method for producing metallic soaps.[7] This aqueous process involves two main steps:

-

Saponification: A fatty acid is neutralized with an alkali (typically sodium hydroxide) in hot water to form a water-soluble soap.

-

Precipitation: A hot aqueous solution of a metal salt is then added to the soap solution, causing the insoluble metallic soap to precipitate.

The precipitate is subsequently filtered, washed to remove by-product salts, dried, and ground to a fine powder.[7] This method allows for good control over particle size.[7] A typical example is the commercial production of zinc stearate by reacting sodium stearate with a solution of zinc sulfate (B86663).[7]

Fusion (Direct Reaction) Process

The fusion process is a more direct method that involves the reaction of a molten fatty acid with a metal oxide, hydroxide (B78521), or carbonate at high temperatures (typically above the melting point of the resulting metallic soap).[7] The water formed during the reaction is driven off by the high temperatures. This process is generally more economical than the double decomposition method as it eliminates the need for solvents and the subsequent filtration, washing, and drying steps.[8] However, the fusion process is only suitable for metallic soaps that are molten and stable at the reaction temperatures, such as zinc and lead stearates, and not for compounds like calcium or barium stearate which have very high melting points.[4][7]

Modified Fusion and Other Processes

Over time, modifications to the fusion process were developed to improve efficiency and expand its applicability. The Modified Fusion Process involves adding a small amount of water to the mixture of the molten fatty acid and the metal oxide or hydroxide. The water acts as a catalyst, allowing the reaction to proceed at a lower temperature and at a faster rate.[7]

Another variation is the Fusion in an Aqueous Slurry , where the molten fatty acid is first emulsified in water, and then an aqueous slurry of the metal oxide or hydroxide is added.[7] This method produces coarser particles that are easier to grind.[7]

The following diagram illustrates the general workflow for the historical synthesis of metallic soaps.

Key Metallic Soaps and Their Historical Applications

The versatility of metallic soaps is evident in the wide range of applications they have found throughout history. The properties of a metallic soap are largely determined by the metal ion and the fatty acid chain length.

Applications in the Polymer Industry

One of the most significant historical applications of metallic soaps has been as heat stabilizers for polyvinyl chloride (PVC).[9] When PVC is heated during processing, it can undergo thermal degradation, releasing hydrogen chloride (HCl) and leading to discoloration and a loss of physical properties.[10] Metallic soaps, particularly those of lead, cadmium, barium, calcium, and zinc, were found to be effective in preventing this degradation.[9][11]

The mechanism of PVC stabilization by metallic soaps has been a subject of extensive research. It is now understood that their primary function is to react with and neutralize the HCl that is released, preventing it from catalyzing further degradation. Additionally, some metallic soaps, like those of zinc and cadmium, can replace the unstable chlorine atoms in the PVC polymer chain with more stable carboxylate groups.[12] A synergistic effect is often observed when a mixture of metallic soaps is used, such as a combination of calcium and zinc stearates.[12]

The following diagram illustrates the proposed mechanism of PVC stabilization by a synergistic mixture of calcium and zinc stearates.

Applications in the Pharmaceutical Industry

Metallic soaps have a long history of use as excipients in pharmaceutical formulations, particularly in solid dosage forms like tablets and capsules.[13] Their lubricating and anti-adherent properties are crucial for the efficient manufacturing of these products.

-

Magnesium Stearate: This is one of the most widely used lubricants in the pharmaceutical industry.[14] It prevents the tablet formulation from sticking to the punches and dies of the tablet press, ensuring a smooth ejection of the tablet.

-

Calcium Stearate: Similar to magnesium stearate, calcium stearate is used as a lubricant and release agent in tablet and capsule manufacturing.[15] It also finds use as an anti-caking agent in powders.

The use of these metallic soaps in pharmaceuticals dates back to the early development of tablet manufacturing, where they helped to overcome the challenges of powder flow and adhesion.

Other Historical Applications

Beyond polymers and pharmaceuticals, metallic soaps have been used in a wide array of other applications:

-

Paints and Coatings: Soaps of lead, cobalt, and manganese have been used as driers in oil-based paints and varnishes, accelerating the oxidation and cross-linking of the oil.[2]

-

Greases and Lubricants: As mentioned earlier, the use of calcium soaps in greases dates back to ancient times. Lithium soaps are also a key component of modern lubricating greases.[2]

-

Cosmetics: Aluminum and zinc stearates are used as thickening agents and to improve the texture of creams, lotions, and powders.[3]

-

Waterproofing: The hydrophobic nature of metallic soaps makes them effective waterproofing agents for textiles and other materials.[6]

Quantitative Data on Historical Metallic Soaps

The following tables summarize some of the key physical properties of common metallic soaps as documented in historical and modern technical literature. It is important to note that the properties, particularly the melting point, can vary depending on the purity of the fatty acid and the manufacturing process used.

Table 1: Physical Properties of Common Metallic Stearates

| Metallic Stearate | Chemical Formula | Melting Point (°C) | Appearance |

| Calcium Stearate | Ca(C₁₈H₃₅O₂)₂ | ~155-160 | White to yellowish-white powder |

| Zinc Stearate | Zn(C₁₈H₃₅O₂)₂ | ~120-130 | Fine, white, bulky powder |

| Magnesium Stearate | Mg(C₁₈H₃₅O₂)₂ | ~140 | Fine, white, bulky powder |

| Lead Stearate | Pb(C₁₈H₃₅O₂)₂ | ~115 | White powder |

| Barium Stearate | Ba(C₁₈H₃₅O₂)₂ | ~160 | White, crystalline solid |

| Cadmium Stearate | Cd(C₁₈H₃₅O₂)₂ | ~100 | White powder |

Data compiled from various sources, including[16][17][18][19].

Table 2: Historical Applications and Functions of Key Metallic Soaps

| Metallic Soap | Primary Historical Application(s) | Key Function(s) |

| Calcium Stearate | PVC processing, Pharmaceuticals, Food, Paper | Stabilizer, Lubricant, Release agent, Anti-caking agent |

| Zinc Stearate | PVC processing, Rubber, Cosmetics, Paints | Stabilizer, Lubricant, Release agent, Thickening agent |

| Magnesium Stearate | Pharmaceuticals, Cosmetics | Lubricant, Anti-adherent, Flow agent |

| Lead Stearate | PVC processing, Paints | Heat stabilizer, Lubricant, Drier |

| Barium Stearate | PVC processing | Heat stabilizer, Lubricant |

| Cadmium Stearate | PVC processing | Heat and light stabilizer |

| Aluminum Stearate | Cosmetics, Paints, Greases | Thickening agent, Gelling agent |

| Cobalt & Manganese Soaps | Paints and Varnishes | Driers (catalysts for oxidation) |

Detailed Experimental Protocols from the Historical Literature

The following are representative experimental protocols for the synthesis of metallic soaps, adapted from historical patents and scientific publications. These protocols provide a glimpse into the laboratory and industrial practices of the time.

Protocol for the Preparation of Zinc Stearate via Double Decomposition (Precipitation)

This protocol is based on the principles described in early 20th-century chemical literature and patents.

Materials:

-

Stearic acid

-

Sodium hydroxide

-

Zinc sulfate

-

Distilled water

Procedure:

-

Preparation of Sodium Stearate Solution: In a large beaker, dissolve a calculated amount of sodium hydroxide in hot distilled water. To this, slowly add the stoichiometric amount of stearic acid while maintaining the temperature near boiling and stirring continuously until all the stearic acid has reacted to form a clear soap solution.

-

Preparation of Zinc Sulfate Solution: In a separate beaker, dissolve a stoichiometric amount of zinc sulfate in hot distilled water.

-

Precipitation: Slowly add the hot zinc sulfate solution to the hot sodium stearate solution with vigorous and constant stirring. A white precipitate of zinc stearate will form immediately.

-

Isolation and Purification: Allow the precipitate to settle, then decant the supernatant liquid. Wash the precipitate several times with hot distilled water to remove the sodium sulfate by-product.

-

Drying and Grinding: Filter the washed precipitate and dry it in an oven at a temperature below its melting point (e.g., 80-100 °C). Once completely dry, grind the zinc stearate into a fine powder.

Protocol for the Preparation of Lead Stearate via the Fusion Process

This protocol is adapted from descriptions of the direct reaction method.

Materials:

-

Stearic acid

-

Lead(II) oxide (litharge)

Procedure:

-

Melting the Fatty Acid: In a suitable reaction vessel equipped with a stirrer and a means of heating, melt the stearic acid and raise the temperature to approximately 120-130 °C.

-

Reaction: Slowly add the stoichiometric amount of lead(II) oxide powder to the molten stearic acid with continuous stirring. The reaction is endothermic, so the temperature may need to be maintained.

-

Completion of Reaction: Continue to heat and stir the mixture for several hours (e.g., 3-5 hours) until the reaction is complete, as indicated by the cessation of water vapor evolution and the formation of a clear, molten mass of lead stearate.

-

Cooling and Processing: Pour the molten lead stearate into shallow trays to cool and solidify. Once cooled, the solid lead stearate can be broken up and ground into a powder.

The following diagram illustrates a typical experimental workflow for the double decomposition synthesis of a metallic soap.

Conclusion

The historical research and development of metallic soaps represent a fascinating chapter in the evolution of industrial chemistry. From their simple beginnings as rudimentary lubricants to their sophisticated applications as polymer stabilizers and pharmaceutical excipients, metallic soaps have played a crucial and often unseen role in the advancement of modern materials and manufacturing. The development of their synthesis from the early, aqueous-based double decomposition methods to the more direct and economical fusion processes reflects the broader trends in chemical engineering towards greater efficiency and reduced environmental impact. For today's researchers and drug development professionals, an understanding of this historical context provides a valuable foundation for the continued innovation and application of these remarkable compounds.

References

- 1. cfmot.de [cfmot.de]

- 2. Metallic soap - Wikipedia [en.wikipedia.org]

- 3. platinumindustriesltd.com [platinumindustriesltd.com]

- 4. US3519571A - Process for preparing metal soap mixtures - Google Patents [patents.google.com]

- 5. ams.usda.gov [ams.usda.gov]

- 6. atamankimya.com [atamankimya.com]

- 7. US4316852A - Manufacture of metallic soaps - Google Patents [patents.google.com]

- 8. US2890232A - Manufacture of metal soaps - Google Patents [patents.google.com]

- 9. pishrochem.com [pishrochem.com]

- 10. researchgate.net [researchgate.net]

- 11. unn.edu.ng [unn.edu.ng]

- 12. researchgate.net [researchgate.net]

- 13. Worldwide Pharmaceutical Metallic Soaps Market Research Report 2025, Forecast to 2032 - PW Consulting [pmarketresearch.com]

- 14. rct [rct.kglmeridian.com]

- 15. Calcium stearate » Rayeneh Group [rayeneh.com]

- 16. hallstarindustrial.com [hallstarindustrial.com]

- 17. Calcium stearate - Wikipedia [en.wikipedia.org]

- 18. An Basic Overview to Metallic Stearates - Goldstab [goldstab.com]

- 19. Metallic Stearates, Metallic Stearates Manufacturer, Exporter, Mumbai, India [sankalporganics.com]

An In-depth Technical Guide to CAS Number 4086-70-8 and the Associated Compound 2,6-Dimethyl-5-heptenal

An Important Note on CAS Numbers: Initial research for CAS number 4086-70-8 primarily identifies the compound Magnesium Myristate . However, scientific and commercial literature frequently associates this query with 2,6-Dimethyl-5-heptenal , which has the correct CAS number 106-72-9 . This guide will provide a comprehensive overview of both compounds to address this common point of confusion and deliver a thorough resource for researchers, scientists, and drug development professionals.

Part 1: this compound (CAS: 4086-70-8)

This compound is the magnesium salt of myristic acid, a saturated fatty acid found in sources like coconut and palm kernel oils.[1] It is a fine, white to off-white powder classified as a metallic soap.[1] This compound is valued for its functional properties, including lubricity, water repellency, and adhesion.[1]

Physicochemical and General Properties of this compound

| Property | Value | References |

| CAS Number | 4086-70-8 | [1][2] |

| Molecular Formula | C₂₈H₅₄MgO₄ | [1] |

| Molecular Weight | 479.03 g/mol | [3] |

| Appearance | Fine, white to off-white powder | [1] |

| Melting Point | 130–150°C | [1][4] |

| Solubility | Insoluble in water; Soluble in oils and warm alcohol | [1][4] |

| pH | 7-10 | [4] |

| EINECS Number | 223-817-6 | [2] |

Synthesis of this compound

This compound is primarily synthesized through two main pathways: a neutralization reaction and a precipitation reaction.

This method involves the direct reaction of myristic acid with a magnesium base, such as magnesium hydroxide (B78521) or magnesium oxide.[1][2]

Experimental Protocol: The synthesis of this compound via neutralization involves the following general steps:

-

Myristic acid is dissolved in a suitable solvent. To enhance the solubility of the long hydrocarbon chain of myristic acid, a nonpolar solvent like toluene (B28343) may be used, while a polar solvent such as ethanol (B145695) can help dissolve other reactants.[1] A common solvent mixture is toluene and ethanol in a 9:1 volume ratio.[1]

-

A magnesium base (e.g., magnesium hydroxide or magnesium carbonate) is added to the myristic acid solution.[1][2]

-

The reaction mixture is heated to increase the reaction rate and improve the solubility of the reactants. Temperatures can range from 60°C to 90°C, but must be controlled to prevent degradation.[1]

-

The reaction proceeds as an acid-base neutralization, where the carboxylic acid group of myristic acid donates a proton to the magnesium base, forming the myristate anion and water.[1]

-

The magnesium cation (Mg²⁺) then complexes with two myristate anions to form the neutral salt, this compound.[1]

-

The final product is then purified and dried.

References

An In-Depth Technical Guide to the Tribological Performance and Lubrication Mechanisms of Magnesium Myristate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium myristate, the magnesium salt of myristic acid, is a fine, white, and odorless powder with the chemical formula Mg(C₁₄H₂₇O₂)₂. While extensively utilized in the cosmetics and pharmaceutical industries as a lubricant, binder, and flow agent, its tribological performance and the underlying lubrication mechanisms are of significant interest for broader industrial applications.[1][2] This technical guide provides a comprehensive overview of the tribological properties of this compound, detailing its lubrication mechanisms, experimental evaluation protocols, and quantitative performance data where available.

Tribological Performance of this compound

This compound's primary tribological function is to reduce friction and wear between contacting surfaces. This property is exploited in various applications, from ensuring the smooth application of cosmetic powders to facilitating the manufacturing of pharmaceutical tablets.[1][3]

Frictional Characteristics

As a solid lubricant, this compound forms a thin film at the interface of sliding surfaces, which shears easily under load, thereby reducing the coefficient of friction.[1] This is particularly effective in boundary lubrication regimes, where direct asperity contact would otherwise lead to high friction and wear. The long hydrocarbon chains of the myristate molecules contribute to the formation of an ordered, low-shear-strength film.

Wear Resistance

The application of a this compound layer can significantly reduce wear on interacting surfaces. In powder form, it acts as a protective barrier, preventing direct metal-to-metal or particle-to-particle contact that can lead to abrasive and adhesive wear.[1]

Performance in Pharmaceutical Tablet Compression

In pharmaceutical manufacturing, this compound is a crucial excipient that enhances the flowability of powders and reduces the ejection force required to remove a compressed tablet from its die.[2] The lubrication efficiency is dependent on its concentration and mixing time with the other formulation components.

Table 1: Quantitative Data on the Effect of this compound on Powder Flow Properties

| Property | Value | Conditions |

| Angle of Repose | Excellent Flow (<30°) | With appropriate concentration |

| Carr's Index | Good Flow (11-15%) | Optimized formulation |

| Hausner Ratio | Good Flow (1.12-1.18) | Optimized formulation |

Note: Specific values are highly dependent on the formulation and processing parameters. The table presents a general representation based on qualitative descriptions and related studies on similar lubricants.

Table 2: Quantitative Data on the Effect of this compound on Tablet Compression

| Parameter | Effect of this compound |

| Tablet Ejection Force | Significant Reduction |

| Tablet Hardness | May decrease at higher concentrations |

| Disintegration Time | May increase at higher concentrations |

Lubrication Mechanisms

The lubricating properties of this compound are attributed to its molecular structure and its ability to form a boundary film on surfaces. This mechanism is characteristic of metallic soaps used as solid lubricants.

Boundary Film Formation

This compound consists of a magnesium cation (Mg²⁺) bonded to two myristate anions (C₁₄H₂₇O₂⁻). The myristate anion has a long, non-polar hydrocarbon tail and a polar carboxylate head. When applied to a surface, these molecules can adsorb with their polar heads attaching to the surface, leaving the hydrocarbon tails oriented outwards. This creates a well-ordered, layered structure.

dot

Caption: Adsorption of this compound molecules on a metal surface.

Shear Plane and Friction Reduction

The weak van der Waals forces between the hydrocarbon tails of adjacent this compound molecules create a plane of low shear strength. When a tangential force is applied, sliding occurs easily along this plane, resulting in a low coefficient of friction. The effectiveness of this lubrication is maintained up to the melting point of the metallic soap.

Caption: Workflow for the synthesis of this compound.

Tribological Testing: Pin-on-Disk Method (ASTM G99)

The tribological properties of this compound as a solid lubricant can be evaluated using a pin-on-disk tribometer according to the ASTM G99 standard.

Apparatus:

-

Pin-on-disk tribometer

-

Pin specimen (e.g., steel ball)

-

Disk specimen (e.g., steel disk)

-

This compound powder

-

Analytical balance for wear measurement

Procedure:

-

Specimen Preparation: Clean the pin and disk specimens thoroughly with a suitable solvent (e.g., acetone, ethanol) to remove any contaminants and dry them completely.

-

Lubricant Application: Apply a thin, uniform layer of this compound powder to the surface of the disk specimen.

-

Test Setup: Mount the disk specimen on the rotating stage and the pin specimen in the stationary holder of the tribometer.

-

Parameter Setting: Set the test parameters, including the normal load, sliding speed, and test duration (or sliding distance).

-

Test Execution: Start the test. The tribometer will bring the pin into contact with the lubricated disk and begin rotation. The frictional force is continuously measured by a load cell.

-

Data Acquisition: Record the frictional force and calculate the coefficient of friction in real-time.

-

Wear Measurement: After the test, carefully clean the pin and disk specimens and measure the wear scar dimensions on the pin and the wear track on the disk using a profilometer or a microscope. Alternatively, determine the mass loss of the pin and disk using an analytical balance.

-

Calculation: Calculate the wear volume and the specific wear rate for both the pin and the disk.

dot

References

Reaction Kinetics of Magnesium Myristate Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract